N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
Overview
Description
“N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine” is a complex organic compound that contains a pyrazole ring and a benzothiazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Benzothiazole is a heterocyclic compound; it is notable for its strongly aromatic character and the fact that it is isosteric with indole .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of both pyrazole and benzothiazole rings. The exact structure would depend on the specific arrangement of these rings and the location of the amine group .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reagents used .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole and benzothiazole rings could potentially influence its solubility, melting point, and other properties .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : A range of derivatives of 1,3-benzothiazol-2-amine have been synthesized, showcasing their potential in pharmacological applications. The synthesis often involves the condensation of different functional groups, confirming the versatility of this compound in forming various derivatives (Raparla et al., 2013).
Structural Analysis : X-Ray crystal studies and other spectroscopic methods (FT-IR, UV–visible, proton NMR) have been utilized to characterize pyrazole derivatives, including those related to 1,3-benzothiazol-2-amine. These methods provide detailed insights into the molecular structure and properties of these compounds (Titi et al., 2020).
Biological Activities
Antimicrobial and Antioxidant Properties : Various derivatives of 1,3-benzothiazol-2-amine have been evaluated for their antimicrobial and antioxidant activities. These studies contribute to the understanding of the biological potential of these compounds in medical and environmental applications (Sayed et al., 2012).
Antibacterial and Antifungal Activities : The synthesized derivatives of 1,3-benzothiazol-2-amine have shown potent antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Yadav et al., 2010).
Chemical Reactivity and Transformations
Novel Ring Systems : The reactivity of 1,3-benzothiazol-2-amine has been explored in synthesizing new ring systems such as pyrazolo[5,l-b][l,3]benzothiazoles, revealing the compound’s potential in creating diverse chemical structures (Tekiner-Gulbas et al., 2008).
Copolymerization Catalysts : Derivatives of 1,3-benzothiazol-2-amine have been used as catalysts in the copolymerization of CO2 and cyclohexene oxide, indicating their potential application in polymer chemistry (Matiwane et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could potentially include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by many pyrazole derivatives, it could be of interest in fields such as medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-5-11-10(4-1)15-12(17-11)13-7-9-16-8-3-6-14-16/h1-6,8H,7,9H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKIRQAYUJOEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCN3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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